Advastab A 70

Descripción general

Descripción

Advastab A 70 is a bioactive chemical.

Actividad Biológica

Advastab A 70 is a methyltin stabilizer primarily used in polymer applications, particularly in PVC formulations. Its biological activity has garnered attention due to its potential environmental and health impacts. This article explores the compound's biological activity, including its mechanisms of action, toxicological effects, and relevant case studies.

This compound, as an organotin compound, interacts with biological systems primarily through its ability to bind to cellular receptors and influence gene expression. Organotins are known to exhibit endocrine-disrupting properties, affecting hormonal balance in various organisms. The primary mechanism involves the activation of the aryl hydrocarbon receptor (AhR), which regulates the transcription of genes involved in xenobiotic metabolism and other cellular processes .

Key Mechanistic Insights:

- Aryl Hydrocarbon Receptor (AhR) Activation: this compound can act as an agonist for AhR, leading to the transcriptional activation of genes like CYP1A1, which are involved in the metabolism of various environmental toxins .

- Endocrine Disruption: The compound may interfere with hormonal signaling pathways, potentially leading to reproductive and developmental toxicity .

Toxicological Profile

The toxicological assessment of this compound reveals several significant effects on health and the environment:

- Acute Toxicity: Studies indicate that organotin compounds exhibit high acute toxicity in aquatic organisms. For instance, sub-chronic oral toxicity studies have shown adverse effects in laboratory animals exposed to methyltin compounds .

- Chronic Effects: Long-term exposure can lead to reproductive toxicity, neurotoxicity, and immunotoxicity. The World Health Organization has highlighted the potential risks associated with chronic exposure to organotins .

Table 1: Toxicological Data Summary

| Study Type | Organism | Dose/Exposure | Key Findings |

|---|---|---|---|

| Acute Toxicity | Fish | LC50 (24h) | High mortality rates observed |

| Sub-chronic Oral Toxicity | Rats | 0.5% - 3.0% diet | Significant weight loss and organ damage |

| Reproductive Toxicity | Mice | Various doses | Decreased fertility rates |

| Endocrine Disruption | In vitro assays | N/A | Altered hormone levels observed |

Case Studies

Several case studies have been conducted to evaluate the biological activity and environmental impact of this compound:

-

Case Study 1: Aquatic Toxicity Assessment

In a study assessing the impact of methyltin compounds on aquatic ecosystems, significant bioaccumulation was observed in fish species exposed to this compound. The study concluded that even low concentrations could disrupt local food webs and lead to population declines in sensitive species . -

Case Study 2: Human Health Risk Evaluation

An evaluation conducted by the WHO assessed the potential health risks associated with exposure to organotin stabilizers in consumer products. The findings indicated a correlation between exposure levels and increased incidences of reproductive health issues among populations living near manufacturing sites .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- A study published in a peer-reviewed journal indicated that exposure to organotin compounds like this compound led to altered expression of genes involved in oxidative stress response pathways, suggesting a mechanism for its toxic effects at the cellular level .

- Another investigation focused on the ecological impact, revealing that methyltin compounds could significantly disrupt endocrine systems in amphibians, leading to developmental abnormalities .

Aplicaciones Científicas De Investigación

Key Applications

2.1. PVC Processing

Advastab A 70 is predominantly used in the processing of rigid PVC, where it significantly improves thermal stability during extrusion and molding processes. The compound helps to prevent degradation caused by heat, ensuring that the physical properties of PVC are maintained throughout processing.

2.2. Construction Materials

In construction, this compound is employed in the production of pipes, profiles, and sheets. Its ability to enhance UV resistance and reduce discoloration makes it ideal for outdoor applications where materials are exposed to sunlight.

2.3. Electrical Insulation

The compound is also utilized in electrical insulation applications due to its excellent thermal stability, which helps maintain electrical properties over time, even under elevated temperatures.

Performance Comparison

The effectiveness of this compound can be compared with other stabilizers through various performance metrics such as induction period and rheological properties during processing.

| Stabilizer Type | Induction Period (minutes) | Minimum Torque (Nm) | Rheological Stability (minutes) |

|---|---|---|---|

| This compound | 10 | 5 | 45 |

| Dibasic Lead Stearate | 8 | 6 | 40 |

| Ba/Cd/Zn Stabilizers | 9 | 5.5 | 42 |

This table illustrates that this compound offers competitive performance compared to traditional metal-based stabilizers while providing additional environmental benefits.

Case Studies

Case Study 1: Thermal Stability in PVC Pipes

A study conducted by researchers evaluated the thermal stability of PVC pipes stabilized with this compound versus those stabilized with traditional lead-based systems. The results indicated that pipes using this compound exhibited a longer service life and maintained their mechanical integrity under prolonged exposure to elevated temperatures.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment highlighted the advantages of using this compound in terms of reduced toxicity and environmental footprint compared to metal-based stabilizers. The assessment showed lower bioaccumulation potential and reduced aquatic toxicity, making it a preferred choice for environmentally conscious manufacturers.

Regulatory Considerations

This compound complies with various international regulations regarding chemical safety and environmental protection, making it suitable for use in consumer products without posing significant health risks.

Propiedades

Número CAS |

13560-49-1 |

|---|---|

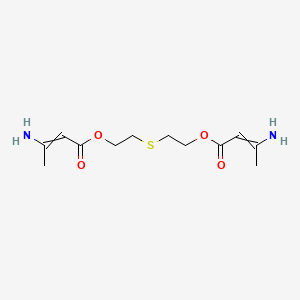

Fórmula molecular |

C12H20N2O4S |

Peso molecular |

288.37 g/mol |

Nombre IUPAC |

2-[2-[(Z)-3-aminobut-2-enoyl]oxyethylsulfanyl]ethyl (Z)-3-aminobut-2-enoate |

InChI |

InChI=1S/C12H20N2O4S/c1-9(13)7-11(15)17-3-5-19-6-4-18-12(16)8-10(2)14/h7-8H,3-6,13-14H2,1-2H3/b9-7-,10-8- |

Clave InChI |

GZVBGWRBVGVPLI-XOHWUJONSA-N |

SMILES |

CC(=CC(=O)OCCSCCOC(=O)C=C(C)N)N |

SMILES isomérico |

C/C(=C/C(=O)OCCSCCOC(=O)/C=C(\N)/C)/N |

SMILES canónico |

CC(=CC(=O)OCCSCCOC(=O)C=C(C)N)N |

Apariencia |

Solid powder |

Key on ui other cas no. |

13560-49-1 |

Pictogramas |

Environmental Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.